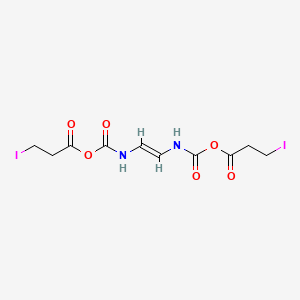![molecular formula C10H19NO3S2 B14442936 4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid CAS No. 73675-24-8](/img/structure/B14442936.png)
4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound contains sulfur atoms, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid typically involves multi-step reactions. One common synthetic route includes the reaction of ethylsulfanyl ethylamine with oxobutanoic acid under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Scientific Research Applications
4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfur-containing groups make it useful in studying biological processes involving sulfur metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with various biological molecules, influencing their activity and function. This interaction can affect metabolic pathways and cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid can be compared with similar compounds such as:
2-({2-oxo-2-[2-oxo-3-azepanyl]amino}ethyl}sulfanyl)acetic acid: This compound also contains sulfur atoms and has similar reactivity but differs in its overall structure and specific applications.
2-(Ethylsulfanyl)ethyl acetate: Another sulfur-containing compound, used in different industrial applications and chemical reactions.
The uniqueness of this compound lies in its specific arrangement of sulfur atoms and its potential for diverse applications in research and industry.
Properties
CAS No. |
73675-24-8 |
|---|---|
Molecular Formula |
C10H19NO3S2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
4-[2-(2-ethylsulfanylethylsulfanyl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H19NO3S2/c1-2-15-7-8-16-6-5-11-9(12)3-4-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
JKWCLUQRWDPQBT-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCSCCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


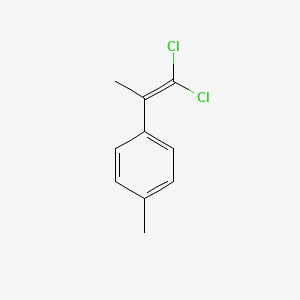

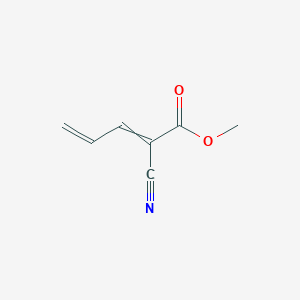
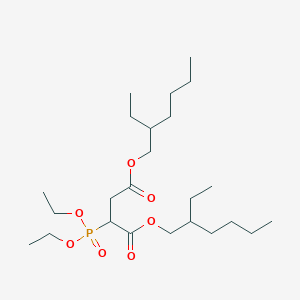
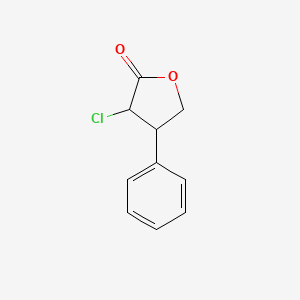
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
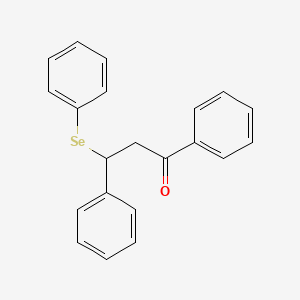
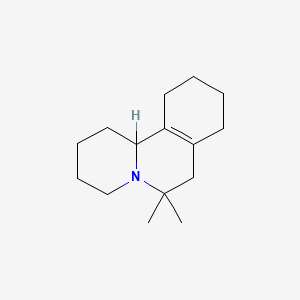
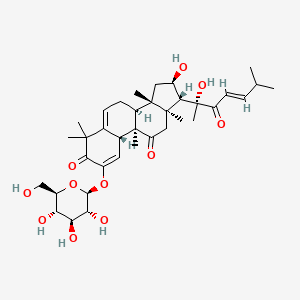
![2-Chloroquinoxalino[2,3-c]cinnoline](/img/structure/B14442914.png)
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)

